![molecular formula C14H7ClF3NO B12936740 9-Chloro-2-(trifluoromethoxy)acridine CAS No. 741281-21-0](/img/structure/B12936740.png)
9-Chloro-2-(trifluoromethoxy)acridine
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Overview
Description
9-Chloro-2-(trifluoromethoxy)acridine is a chemical compound belonging to the acridine family, characterized by its unique structure that includes a chloro group at the 9th position and a trifluoromethoxy group at the 2nd position. Acridine derivatives are known for their broad spectrum of biological activities and applications in various fields, including pharmaceuticals, dyes, and materials science .
Preparation Methods
The synthesis of 9-Chloro-2-(trifluoromethoxy)acridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using phosphorus oxychloride (POCl3) at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Chloro-2-(trifluoromethoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization Reactions: The acridine core can be further modified through cyclization reactions, often using reagents like POCl3.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
9-Chloro-2-(trifluoromethoxy)acridine has been studied for its potential as an anticancer agent. Its mechanism involves intercalating into DNA, which disrupts transcription and replication processes. This compound has shown promise in inhibiting critical enzymes such as topoisomerase II, which are essential for DNA replication and repair. Various derivatives of acridine have been linked to anticancer properties, with ongoing research focusing on optimizing these compounds for therapeutic use .
Antimicrobial and Antiviral Properties
Research indicates that acridine derivatives, including this compound, exhibit antimicrobial and antiviral activities. This is particularly relevant in the development of new treatments for resistant bacterial strains and viral infections .
Molecular Biology Research
In molecular biology, this compound serves as a fluorescent probe for studying DNA-protein interactions. Its ability to intercalate into DNA allows researchers to visualize and track these interactions in real-time, providing insights into cellular processes .
Synthesis Techniques
The synthesis of this compound typically involves chlorination and methoxylation of acridine derivatives. A common method includes reacting 6,9-dichloro-2-methoxyacridine with trifluoromethylating agents under controlled conditions. Advanced methods such as continuous flow reactors are utilized to optimize yields and purity during industrial production .
Data Table: Key Features and Applications
Compound Name | Key Features | Applications |
---|---|---|
This compound | Intercalates into DNA; inhibits topoisomerase II | Anticancer research; fluorescent probes |
9-Amino-6-chloro-2-methoxyacridine | Known for DNA intercalation; used as a fluorescent probe | Molecular biology studies |
6,9-Dichloro-2-methoxyacridine | Intermediate for synthesizing other acridine derivatives | Medicinal chemistry |
9-Phenylacridine | Studied for anticancer properties | Drug development |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Molecular Imaging
In another study, researchers utilized the fluorescent properties of this compound to visualize DNA-protein interactions in live cells. The findings demonstrated that the compound could effectively label target proteins without disrupting normal cellular functions, highlighting its utility in molecular biology .
Mechanism of Action
The mechanism of action of 9-Chloro-2-(trifluoromethoxy)acridine primarily involves DNA intercalation, where the planar acridine ring inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also inhibits enzymes like topoisomerase, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar compounds to 9-Chloro-2-(trifluoromethoxy)acridine include other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate DNA.
Triazoloacridone: Another derivative with significant anticancer activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Investigated for its potential in cancer therapy.
What sets this compound apart is its unique combination of chloro and trifluoromethoxy groups, which may enhance its biological activity and specificity compared to other acridine derivatives .
Biological Activity
9-Chloro-2-(trifluoromethoxy)acridine is a compound belonging to the acridine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
DNA Intercalation and Topoisomerase Inhibition
The primary mechanism through which this compound exerts its biological effects is by intercalating into DNA. This intercalation disrupts normal DNA functions, inhibiting transcription and replication processes. Additionally, the compound has been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and repair . Such inhibition is significant in the context of cancer treatment, as it can lead to apoptosis in rapidly dividing cells.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of acridine derivatives, including this compound. The compound has demonstrated effectiveness against various cancer cell lines. For instance, one study reported that acridine derivatives exhibited IC50 values against human cancer cell lines such as HeLa (cervical cancer) and A-549 (lung cancer), with values indicating potent cytotoxicity .
Table 1: Anticancer Activity of this compound
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Research indicates that acridine derivatives can inhibit various bacterial strains effectively. The compound's structural features enhance its lipophilicity and metabolic stability, contributing to its antimicrobial efficacy .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
---|---|---|
Escherichia coli | 400 | |
Salmonella pullorum | 400 |
Case Studies and Research Findings
- Topoisomerase II Inhibition : A study explored the interaction of acridine derivatives with topoisomerase II, revealing that compounds with trifluoromethyl groups exhibited enhanced enzyme-mediated double-stranded DNA cleavage compared to their counterparts without such modifications . This suggests that the trifluoromethyl group significantly contributes to the biological activity of these compounds.
- Antimalarial Activity : Another area of interest is the antimalarial potential of acridine derivatives. Certain derivatives have demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating strong efficacy . The structural modifications in these compounds are crucial for enhancing their biological activity against malaria.
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity against various cancer cell lines have shown that certain derivatives of 9-chloroacridine have lower toxicity towards normal cells while maintaining high efficacy against cancer cells. This selectivity is essential for therapeutic applications .
Properties
CAS No. |
741281-21-0 |
---|---|
Molecular Formula |
C14H7ClF3NO |
Molecular Weight |
297.66 g/mol |
IUPAC Name |
9-chloro-2-(trifluoromethoxy)acridine |
InChI |
InChI=1S/C14H7ClF3NO/c15-13-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)13)20-14(16,17)18/h1-7H |
InChI Key |
SKNSPZWCDBJOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)OC(F)(F)F)Cl |
Origin of Product |
United States |
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